Product packaging for 2-(5-Chloro-2-thienyl)pyridine(Cat. No.:CAS No. 123784-09-8)

2-(5-Chloro-2-thienyl)pyridine

Cat. No.: B1355502
CAS No.: 123784-09-8
M. Wt: 195.67 g/mol
InChI Key: YSAKLCVWYHBULP-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-thienyl)pyridine is a bifunctional heterocyclic compound of significant interest in advanced chemical research and development. This molecule features a pyridine ring directly linked to a chlorinated thiophene ring, a structural motif known to be a potential ligand in forming coordination complexes with various transition metals . Such complexes are explored for applications in materials science, including use in solar energy conversion devices as photosensitizers and in electroluminescent emitters . Furthermore, based on studies of related pyridine-thiophene structures and the broader class of pyridine compounds, this chlorinated derivative may hold promise for investigating antimicrobial and antiviral activities . The presence of both nitrogen and sulfur heteroatoms, along with the chloro substituent, offers a versatile platform for further synthetic modification and structure-activity relationship (SAR) studies. The compound is typically a solid with a melting point in the range of 60-65°C . Handling Note: Causes skin and serious eye irritation and may cause respiratory irritation . Intended Use: This product is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human consumption use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNS B1355502 2-(5-Chloro-2-thienyl)pyridine CAS No. 123784-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAKLCVWYHBULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Chloro 2 Thienyl Pyridine and Its Analogs

Direct Halogenation Approaches on Thienylpyridine Scaffolds

Direct halogenation of the 2-(2-thienyl)pyridine (B1198823) core is a straightforward approach to introduce a chlorine atom onto the thiophene (B33073) ring. The regioselectivity of this reaction is crucial for obtaining the desired 5-chloro isomer.

Regioselective Chlorination of 2-(2-Thienyl)pyridine (e.g., N-chlorosuccinimide mediated)

The chlorination of 2-(2-thienyl)pyridine can be effectively carried out using N-chlorosuccinimide (NCS) as the chlorinating agent. While direct chlorination of the unsubstituted 2-(2-thienyl)pyridine can lead to a mixture of products, the use of specific reaction conditions can favor the desired 5-chloro isomer. For instance, chlorination of various heteroaromatic compounds, including thiophenes and pyridines, with NCS has been reported to proceed with high yields and regioselectivity, often catalyzed by a small amount of dimethyl sulfoxide (B87167) (DMSO). commonorganicchemistry.com Such reactions are typically performed under neutral and mild conditions. commonorganicchemistry.com

For other heterocyclic systems, such as the BODIPY core, direct chlorination with NCS can sometimes result in polychlorinated mixtures that are challenging to purify. scite.ai To achieve better control over the regioselectivity, chlorination is sometimes performed on a precursor molecule before the final ring system is formed. scite.ai However, for many aromatic compounds, NCS is a preferred reagent for achieving clean chlorination. researchgate.net

Mechanistic Investigations of Electrophilic Halogenation on the Thiophene Ring

The chlorination of the thiophene ring in 2-(2-thienyl)pyridine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The thiophene ring is generally more reactive towards electrophiles than the pyridine (B92270) ring. The substitution pattern is dictated by the electronic properties of the thiophene ring, which is activated towards electrophilic attack at the C2 and C5 positions.

The mechanism involves the attack of the π-electrons of the thiophene ring on the electrophilic chlorine species, which can be generated from NCS with the aid of a catalyst or an acidic medium. This attack forms a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. The positive charge in this intermediate is delocalized over the thiophene ring. Finally, a proton is lost from the site of attack, restoring the aromaticity of the thiophene ring and yielding the chlorinated product. The preference for substitution at the 5-position is due to the directing effect of the pyridine ring and the inherent reactivity of the thiophene ring at its α-positions.

Cross-Coupling Strategies for Thienyl-Pyridine Linkage Formation

Cross-coupling reactions are powerful tools for constructing the C-C bond between the pyridine and thiophene rings, allowing for the synthesis of a wide array of substituted thienylpyridines.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are widely employed for the synthesis of biaryl compounds, including 2-(thienyl)pyridines.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridine derivative (e.g., 2-chloropyridine) with a thiophene boronic acid or ester. The development of highly active palladium-phosphine catalysts has enabled the efficient coupling of a broad range of heterocyclic substrates, including chloropyridines with aryl- and heteroarylboronic acids. researchgate.net For example, the Suzuki-Miyaura coupling of 2-chloropyridines with arylboronic acids has been successfully demonstrated in aqueous media.

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide. For the synthesis of 2-(5-chloro-2-thienyl)pyridine, this could involve the reaction of a 2-halopyridine with 5-chloro-2-(tributylstannyl)thiophene or the coupling of 2-(tributylstannyl)pyridine (B98309) with 2,5-dichlorothiophene. The Stille coupling is known for its tolerance of a wide variety of functional groups. nih.gov

EntryPyridine DerivativeThiophene DerivativeCatalystConditionsYield (%)
12-Iodopyridine5-Chloro-2-(tributylstannyl)thiophenePd(PPh₃)₄Toluene, refluxNot specified
22-Bromopyridine2-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂DMF, 80 °CGood

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide. This method is particularly useful for the preparation of bipyridines and related heterocyclic compounds due to its high yield and mild reaction conditions. The synthesis of this compound could be achieved by coupling a 2-halopyridine with a 5-chloro-2-thienylzinc halide. The Negishi coupling demonstrates good tolerance to various functional groups.

EntryPyridine DerivativeThiophene DerivativeCatalystConditionsYield (%)
12-Bromopyridine5-Chloro-2-thienylzinc chloridePd(PPh₃)₄THF, refluxHigh
22-Chloropyridine2-Thienylzinc chloridePd₂(dba)₃ / XPhosTHF, rtHigh

Nickel- and Other Transition Metal-Mediated Coupling Approaches

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods. Nickel catalysts can facilitate the coupling of aryl chlorides, which are often less reactive than the corresponding bromides and iodides. For instance, the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been reported. Similarly, nickel catalysis can be applied to the synthesis of 2-arylpyridines from 2-halopyridines and various aryl halides. nih.gov

Multicomponent and Cascade Reactions Leading to Thienylpyridine Frameworks

Multicomponent reactions (MCRs) and cascade reactions provide an efficient and atom-economical approach to the synthesis of complex heterocyclic frameworks like thienopyridines from simple starting materials in a single step.

Several cascade syntheses of thieno[2,3-b]pyridines have been developed. One such method involves the intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines. Another approach is the triple cyclocondensation of partially hydrogenated 3-cyano-2-pyridinethiolates with acetone (B3395972) and malononitrile, which leads to the formation of pyrido[2',3':4,5]thieno[2,3-b]pyridine derivatives.

Multicomponent reactions for the synthesis of substituted pyridines have also been extensively studied. For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes formed from a catalytic intermolecular aza-Wittig reaction. While these methods may not directly yield this compound, they offer versatile routes to the core thienylpyridine scaffold, which can then be further functionalized.

Derivatization and Functionalization of the Core this compound Structure

The chemical reactivity of this compound allows for a variety of transformations on both the thiophene and pyridine rings. Strategic functionalization can be achieved by leveraging the distinct electronic properties of each heterocyclic component.

Functional Group Interconversions on the Thiophene Moiety

The thiophene ring in this compound is susceptible to various functional group interconversions. The presence of the chlorine atom at the 5-position and the linkage to the pyridine ring influence the regioselectivity of these reactions.

One key transformation is the further elaboration of the thiophene ring through C-H activation. Research has demonstrated the rhodium-catalyzed hydroarylation of 2-(thiophen-2-yl)pyridine, a close analog of the target compound, with unactivated internal alkynes and terminal olefins. csic.es This method, employing a Rh-NHC (N-heterocyclic carbene) catalyst, allows for the introduction of various substituents onto the thiophene ring with moderate to excellent yields and high selectivity under relatively mild conditions. csic.es This approach highlights the potential for direct C-H functionalization on the thiophene moiety of this compound to introduce alkyl or vinyl groups.

Furthermore, the synthesis of various 2-functionalized 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridines has been achieved starting from 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones. scispace.com These starting materials, which are derivatives of the core structure, undergo reactions with reagents like phenacyl bromide and chloro-N-arylacetamides to introduce functionalized side chains at the 2-position of the newly formed thieno[2,3-b]pyridine (B153569) system, which is fused to the original pyridine ring. scispace.com This demonstrates the utility of the thienyl moiety as a platform for constructing more complex heterocyclic systems.

Starting MaterialReagentProductYield (%)Reference
4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thionePhenacyl bromide2-Benzoylmethylthio-4-aryl-3-cyano-6-(2'-thienyl)pyridineNot specified scispace.com
4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thioneChloro-N-arylacetamide2-(Carboxamidomethylthio)-4-aryl-3-cyano-6-(2'-thienyl)pyridineNot specified scispace.com
2-(Thiophen-2-yl)pyridineInternal Alkyne/Terminal Olefin (Rh-NHC catalyst)Hydroarylated 2-(thiophen-2-yl)pyridineModerate to Excellent csic.es

Functional Group Interconversions on the Pyridine Moiety

The pyridine ring of this compound can also be a site for various functionalization reactions. The nitrogen atom in the pyridine ring influences its reactivity, often directing reactions to specific positions.

Derivatization of the pyridine moiety has been demonstrated through the synthesis of pyridothienopyrimidines and pyridothienotriazines starting from 2-functionalized 3-amino-4-aryl-6-(2'-thienyl)thieno[2,3-b]pyridines. scispace.com These complex heterocyclic systems are built upon the initial pyridine ring, showcasing its role as a foundational component for further annulation reactions.

While direct functionalization of the pyridine ring in the parent this compound is less documented in the provided context, general methodologies for pyridine functionalization are applicable. For instance, the Chichibabin reaction allows for the introduction of an amino group at the 2-position of the pyridine ring. abertay.ac.uk Nucleophilic displacement of halogens on the pyridine ring, especially when activated by other substituents, is also a common strategy. abertay.ac.uk

PrecursorReactionProductSignificanceReference
2-Functionalized 3-amino-4-aryl-6-(2'-thienyl)thieno[2,3-b]pyridinesCyclization reactionsPyridothienopyrimidines and PyridothienotriazinesDemonstrates the use of the pyridine ring as a scaffold for fused heterocycles. scispace.com
PyridineSodamide (Chichibabin reaction)2-AminopyridineGeneral method applicable for amination of the pyridine ring. abertay.ac.uk

Regiocontrolled Functionalization through Organometallic Intermediates (e.g., halogen dance)

Organometallic intermediates play a crucial role in achieving regiocontrolled functionalization of the this compound structure. The "halogen dance" is a notable example of a rearrangement reaction that proceeds through such intermediates, allowing for the migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. wikipedia.org

The halogen dance rearrangement is typically initiated by the deprotonation of a halogenated aromatic or heteroaromatic compound using a strong base, leading to a lithiated intermediate. wikipedia.org This intermediate can then undergo an intermolecular halogen-metal exchange with another molecule of the starting material, resulting in the formation of a dihalogenated species and a new organolithium intermediate where the lithium has replaced the halogen. wikipedia.org The driving force for this rearrangement is the formation of a more thermodynamically stable carbanion. wikipedia.org

In the context of dihalopyridines, the halogen dance has been studied to understand the mechanism and control the regioselectivity of functionalization. nih.govnih.gov The process involves the formation of a lithiated species, which is influenced by factors such as the choice of base, temperature, and solvent. wikipedia.orgnih.gov For instance, in the deprotolithiation of 2,3-dihalopyridines, the formation of either the kinetic or thermodynamic organolithium intermediate can be controlled, leading to different functionalized products upon quenching with an electrophile. nih.gov

A plausible mechanism for the halogen dance involves the following steps:

Deprotonation: A strong base abstracts a proton from the heteroaromatic ring, typically at a position ortho to a directing group, to form an organolithium intermediate. wikipedia.orgwhiterose.ac.uk

Lithium-Halogen Exchange: The organolithium intermediate reacts with a halogen donor (often another molecule of the starting material) in a four-center type transition state to exchange the lithium for a halogen. whiterose.ac.uk

Rearrangement: A series of deprotonation and lithium-halogen exchange steps can lead to the migration of the halogen to a more thermodynamically stable position. wikipedia.orgwhiterose.ac.uk

Quenching: The final organolithium intermediate is trapped with an electrophile to yield the functionalized product. wikipedia.org

While a specific example of a halogen dance on this compound is not detailed in the provided search results, the principles of this reaction on both pyridine and thiophene rings suggest its potential applicability for the regiocontrolled introduction of functional groups at positions that are not easily accessible through direct substitution reactions. researchgate.net

ReactionKey IntermediateOutcomeSignificance
Halogen DanceOrganolithium speciesMigration of a halogen atom to a new position on the ring.Allows for functionalization at otherwise inaccessible positions.
Deprotolithiation of 2,3-dihalopyridinesKinetic or thermodynamic organolithiumSelective formation of different regioisomers.Provides control over the regiochemical outcome of the functionalization.

Reactivity and Reaction Mechanisms of 2 5 Chloro 2 Thienyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring (beyond halogenation)

The thiophene ring, being analogous to benzene (B151609) but more electron-rich, is generally susceptible to electrophilic aromatic substitution (EAS). However, in 2-(5-chloro-2-thienyl)pyridine, this reactivity is modulated by two key factors: the deactivating, electron-withdrawing inductive effect of the chlorine atom at the 5-position and the deactivating effect of the adjacent pyridyl group. Consequently, electrophilic substitution requires more forcing conditions compared to unsubstituted thiophene.

Reactions such as nitration and Friedel-Crafts acylation preferentially occur at the C4 position of the thiophene ring. This is the most activated position, as it is ortho to the sulfur atom and meta to the deactivating chloro and pyridyl substituents. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, yielding 2-(5-chloro-4-nitro-2-thienyl)pyridine. Similarly, Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like aluminum chloride, will also direct the acyl group to the C4 position. savemyexams.comuomustansiriyah.edu.iq

The general mechanism for these reactions follows the canonical two-step EAS pathway:

Formation of an electrophile: The reacting species (e.g., NO₂⁺ from HNO₃/H₂SO₄) is generated. savemyexams.com

Attack and rearomatization: The π-electrons of the thiophene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). uomustansiriyah.edu.iq A subsequent deprotonation step restores the aromaticity of the thiophene ring. uomustansiriyah.edu.iq

The deactivating nature of the existing substituents means that these reactions often require vigorous conditions and may proceed with moderate yields. uoanbar.edu.iq

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Although direct displacement of a hydrogen atom (Chichibabin reaction) is a classic NAS reaction for pyridines, it often requires harsh conditions (e.g., sodium amide) and may not be efficient for this substituted system. abertay.ac.ukresearchgate.net More commonly, nucleophilic substitution is facilitated if a good leaving group is present on the pyridine ring. For example, if a chloro- or bromo-substituent were present at the C4 or C6 position of the pyridine ring, it could be readily displaced by nucleophiles such as alkoxides, thiolates, or amines. abertay.ac.uk The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged Meisenheimer-type intermediate, which then expels the leaving group to restore aromaticity. abertay.ac.uk

Directed C–H Activation and Functionalization Strategies

Modern synthetic methods have enabled the direct functionalization of C–H bonds, a process that offers significant advantages in atom economy. csic.es For this compound, the pyridine nitrogen atom serves as an excellent directing group for transition-metal-catalyzed C–H activation. This strategy allows for highly regioselective functionalization at specific positions that are otherwise difficult to access.

The primary sites for directed C–H activation are:

The C3 position of the pyridine ring: This is the ortho position relative to the directing nitrogen atom.

The C3 position of the thiophene ring: The sulfur atom can also participate in directing the metal catalyst, though the pyridine nitrogen is typically a stronger directing group.

Palladium, rhodium, and iridium complexes are commonly employed catalysts for these transformations. csic.esresearchgate.net The general catalytic cycle involves the coordination of the pyridine nitrogen to the metal center, followed by an intramolecular C–H bond cleavage (cyclometalation) to form a stable metallacyclic intermediate. scispace.com This intermediate can then react with various coupling partners (e.g., alkenes, alkynes, aryl halides) to form new C–C or C-heteroatom bonds.

For example, rhodium-catalyzed hydroarylation with alkenes has been shown to selectively functionalize the C–H bond of the thiophene ring in the parent compound 2-(2-thienyl)pyridine (B1198823). csic.es Similar strategies can be applied to this compound, providing a powerful tool for elaborating its structure.

Table 1: Examples of Directed C–H Functionalization Strategies

Catalyst TypeDirecting GroupTargeted C–H BondPotential Coupling PartnerResulting Functionalization
Palladium(II) AcetatePyridine-NPyridine C3–HAryl BromidesArylation
[Rh(µ-Cl)(H)₂(IPr)]₂Pyridine-NThiophene C3–HAlkenes/AlkynesHydroarylation
[IrCl₂Cp*]₂ / NaOAcPyridine-NPyridine C3–H---Cyclometalation

Cycloaddition Reactions and Annulation Pathways Involving the Heterocyclic Rings

Cycloaddition reactions, which involve the formation of a new ring from two separate π-systems, are a fundamental tool in organic synthesis. libretexts.org The heterocyclic rings of this compound can potentially participate in such reactions, although their inherent aromaticity means that they are less reactive than simple alkenes or dienes.

[4+2] Cycloaddition (Diels-Alder Reaction): The thiophene ring can, under certain conditions, act as the diene component in a Diels-Alder reaction. However, this typically requires activation, either through high pressure, high temperature, or the presence of strong electron-withdrawing groups on the dienophile. The reaction leads to the formation of a bicyclic adduct, which often undergoes subsequent reactions, such as the extrusion of sulfur, to form a new aromatic ring.

[3+2] Cycloaddition: This type of reaction is also possible, particularly involving the generation of ylides from the pyridine nitrogen. For example, N-acyliminopyridinium ylides can react with dipolarophiles in [3+2] cycloadditions to build new fused ring systems. mdpi.com

Annulation pathways involve the construction of a new ring fused to the existing thienylpyridine scaffold. This is often achieved through intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the C3 position of the pyridine ring and the C3 position of the thiophene ring, a subsequent cyclization step could be used to form a new six-membered ring, leading to a tricyclic aromatic system.

Ligand Exchange and Complexation Reactions in Coordination Chemistry

The this compound molecule is an excellent ligand in coordination chemistry, primarily due to the presence of two potential donor atoms: the sp²-hybridized nitrogen of the pyridine ring (a hard donor) and the sulfur atom of the thiophene ring (a soft donor). It most commonly acts as a bidentate N,S-chelating ligand, forming stable five-membered metallacycles with transition metal ions.

This chelating ability makes it a valuable component in the synthesis of a wide variety of metal complexes with elements such as platinum, palladium, rhodium, iridium, gold, and copper. rsc.orgrsc.orgresearchgate.netacs.org The formation of these complexes occurs via ligand exchange, where one or more existing ligands on a metal precursor (e.g., chloride, acetonitrile) are displaced by the this compound molecule.

The resulting complexes often exhibit interesting photophysical and electrochemical properties. For instance, platinum(II) and iridium(III) complexes of related thienylpyridines are known to be phosphorescent and have applications in materials science, such as in Organic Light-Emitting Diodes (OLEDs). The reaction of 2-(2-thienyl)pyridine with platinum(II) can lead to cyclometalated complexes, which are highly stable and can undergo further reactions like oxidative addition. acs.orgacs.org

Table 2: Coordination Behavior of this compound

Metal CenterTypical PrecursorCoordination ModeResulting Complex Type
Platinum(II)K₂PtCl₄N,S-Bidentate ChelateSquare Planar Complex
Palladium(II)PdCl₂(MeCN)₂N,S-Bidentate ChelateSquare Planar Complex
Gold(III)AuCl₃N,S-Bidentate ChelateCyclometalated Complex
Copper(I/II)CuCl, CuCl₂N,S-Bidentate ChelateTetrahedral/Square Planar

Thermal and Photochemical Degradation Pathways

The stability of this compound under thermal and photochemical stress is a critical factor for its application in materials science and its environmental persistence.

Thermal Degradation: The compound is generally thermally stable. However, at very high temperatures, pyrolysis can occur. Degradation pathways can involve the cleavage of the C-Cl bond or the C-S bond within the thiophene ring. In the presence of certain metal catalysts, such as gold(III), thermal degradation has been observed to yield products like 5,5′-bis(2-pyridyl)-2,2′-bithienyl, suggesting a pathway involving C-Cl bond cleavage followed by a coupling reaction. rsc.org

Photochemical Degradation: When coordinated to a metal center, such as platinum(II), the thienylpyridine ligand can be involved in photochemical reactions. Irradiation of such complexes, particularly in halogenated solvents, can lead to oxidative addition reactions. acs.org The excited state of the complex can react with the solvent (e.g., chloroform, dichloromethane) to form a new platinum(IV) species. acs.org The stability of the uncomplexed molecule to UV light would depend on the absorption profile, with potential degradation pathways including C-Cl bond homolysis to generate radical species. Studies on related compounds suggest that the photostability can be influenced by substituents and the surrounding medium. researchgate.net

Coordination Chemistry and Metallosupramolecular Architectures Involving 2 5 Chloro 2 Thienyl Pyridine

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2-(5-Chloro-2-thienyl)pyridine framework is guided by the inherent electronic and steric properties of its constituent aromatic rings. The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene (B33073) ring are the primary donor sites, allowing for various coordination modes with metal centers.

The most common coordination mode of this compound and its derivatives is as a bidentate N,S-chelating ligand. In this arrangement, the ligand coordinates to a metal center through both the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring, forming a stable five-membered chelate ring. This chelation is a key factor in the thermodynamic stability of the resulting metal complexes.

The coordination of related 2-(2'-thienyl)pyridine (HL) ligands has been shown to form bidentate N,S-donor complexes. For instance, in certain ruthenium complexes, the 6-(2-thienyl)-2,2′-bipyridine ligand has been observed to act as a bidentate N,N-donor, but the potential for N,S-chelation is inherent in the 2-(thienyl)pyridine scaffold rsc.org. The electronic properties of the thienyl and pyridine rings can be modulated by the introduction of substituents, such as the chloro group in this compound, which can influence the donor strength of the sulfur and nitrogen atoms and, consequently, the stability and reactivity of the metal complexes.

While bidentate coordination is prevalent, the this compound moiety can also be incorporated into larger, polydentate ligand systems. By functionalizing the pyridine or thiophene rings with additional donor groups, ligands with higher denticity can be synthesized, leading to the formation of more complex and robust metallosupramolecular structures.

For example, tridentate ligands can be designed by introducing another donor group at the 6-position of the pyridine ring. The synthesis of such polydentate ligands often involves multi-step organic reactions to build the desired molecular framework imp.kiev.ua. These polydentate ligands can encapsulate metal ions more effectively, leading to complexes with enhanced stability and unique photophysical and electrochemical properties. While specific examples incorporating the this compound unit into polydentate systems are not extensively reported, the general principles of ligand design suggest that such derivatives would be valuable for constructing intricate coordination architectures imp.kiev.ua.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques.

A wide range of transition metal complexes with ligands analogous to this compound have been synthesized and studied.

Gold (Au): Gold(I) and Gold(III) complexes with pyridine-based ligands are known. For instance, gold(I) can form linear complexes, while gold(III) typically adopts a square planar geometry wikipedia.orgnih.gov. The interaction of gold with sulfur-containing ligands is well-established, suggesting that this compound would be an effective ligand for the synthesis of gold complexes nih.gov.

Copper (Cu): Copper(II) complexes with pyridine-carboxamide ligands containing a thiophene ring have been prepared and structurally characterized mdpi.com. These complexes often exhibit square planar or distorted octahedral geometries.

Cadmium (Cd): Cadmium(II) is known to form complexes with sulfur-nitrogen mixed-donor ligands, resulting in coordination polymers with tetrahedral or octahedral geometries rsc.orgnih.gov. The coordination chemistry of cadmium with sulfur-rich macrocycles has also been explored, highlighting the strong affinity of Cd(II) for sulfur donors wikipedia.org.

Palladium (Pd) and Ruthenium (Ru): Palladium(II) and Ruthenium(II) form a variety of complexes with thienylpyridine and bipyridine-based ligands rsc.orgunizar.es. These complexes are often square planar for Pd(II) and octahedral for Ru(II) and have been investigated for their catalytic and photophysical properties.

Nickel (Ni), Cobalt (Co), and Zinc (Zn): These first-row transition metals readily form complexes with N,S-donor ligands mdpi.comrsc.org. The geometries of these complexes can vary from tetrahedral to octahedral depending on the ligand and the metal ion. For example, zinc(II) and cobalt(II) complexes with ortho-substituted pyridines have been shown to adopt distorted tetrahedral geometries nih.gov.

Rhenium (Re): Rhenium(I) forms stable fac-tricarbonyl complexes with pyridine/thiophene hybrid ligands, which often exhibit interesting photoluminescent properties mdpi.com.

The characterization of these complexes typically involves techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and mass spectrometry.

The coordination chemistry of this compound with main group and lanthanide elements is a less explored area. However, based on the known coordination chemistry of similar ligands, some predictions can be made.

Main Group Metals: Main group elements like tin(II) are known to form coordination compounds with pyridine-N-oxides researchgate.net. The Lewis acidity of main group metal halides would likely facilitate coordination with the nitrogen and potentially the sulfur donors of this compound. Anionic ligands containing aluminium(III) as a bridgehead atom in 2-pyridyl ligand arrangements have also been investigated mdpi.com.

Lanthanide Metals: Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen and nitrogen nih.govmdpi.com. While coordination to the softer sulfur atom of the thiophene ring might be less favorable, the nitrogen atom of the pyridine ring provides a suitable binding site. Lanthanide complexes with N-donor ligands are well-documented, and the formation of complexes with this compound is plausible, potentially leading to materials with interesting luminescent properties rsc.orgmdpi.com.

Structural Analysis of Coordination Compounds

The table below presents typical bond length ranges observed in transition metal complexes with similar N,S-chelating ligands, which can serve as a reference for what might be expected for complexes of this compound.

Metal (M)M-N (Å) RangeM-S (Å) RangeCoordination GeometryReference Compound Type
Ru(II)2.05 - 2.15~2.38Octahedral[Ru(HL)₂Cl]⁺
Cd(II)2.30 - 2.402.50 - 2.70Tetrahedral/Octahedral[Cd(N,S-ligand)₂]
Zn(II)2.00 - 2.10-Tetrahedral[ZnCl₂(pyridine)₂]
Co(II)2.10 - 2.20-Tetrahedral[Co(NCS)₂(2-chloropyridine)₂]
Ni(II)2.00 - 2.102.40 - 2.50Octahedral[Ni(N,S-ligand)₂(solvent)]²⁺

Note: The data in this table is illustrative and based on structurally similar compounds. Specific values for this compound complexes would require experimental determination.

The structural analysis of these complexes often reveals the formation of extended supramolecular architectures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions play a crucial role in the crystal packing and can influence the bulk properties of the material.

Single Crystal X-ray Diffraction Studies of Metal-2-(5-Chloro-2-thienyl)pyridine Complexes and Analogs

For instance, cyclometalated compounds of palladium(II) and gold(III) with 2-arylpyridines have been extensively characterized. mdpi.commdpi.com In these complexes, the ligand typically acts as a bidentate N,C*-chelating agent, forming a stable five-membered ring with the metal center. mdpi.commdpi.com The coordination sphere around the metal is often completed by other auxiliary ligands, leading to square-planar geometries for these d8 metal ions. mdpi.commdpi.com

Ruthenium complexes with the analogous ligand 6-(2-thienyl)-2,2′-bipyridine (HL) demonstrate variable bonding modes. In the complex [Ru(HL)(py)Cl₃], the ligand coordinates as a bidentate N₂-donor. In contrast, in [Ru(HL)₂Cl]⁺, one HL ligand acts as a bidentate N₂-donor while the other is a terdentate N₂S-donor, with a reported Ru–S bond length of 2.380(2) Å. rsc.org

Similarly, studies on platinum(II) acetylacetonate (B107027) complexes with aminophenyl-substituted 2-(2-thienyl)pyridine (B1198823) have confirmed their molecular structure through X-ray diffraction, providing a basis for understanding the coordination behavior of the thienyl-pyridine scaffold. researchgate.net The table below summarizes selected crystallographic data for complexes with analogous ligands.

ComplexMetal CenterLigandCoordination GeometryKey Structural Features
[Ru(HL)₂(py)Cl₃]Ruthenium(II)6-(2-thienyl)-2,2′-bipyridine (HL)Distorted OctahedralBidentate N₂-coordination of HL
[Ru(HL)₂Cl]⁺Ruthenium(II)6-(2-thienyl)-2,2′-bipyridine (HL)Distorted OctahedralOne bidentate N₂- and one terdentate N₂S-coordinated HL
[Au(2ppy)Cl₂]Gold(III)2-phenylpyridine (B120327) (2ppy)Square PlanarBidentate N,C*-chelation
[Pd(C^N)(μ-Cl)]₂Palladium(II)2-phenylpyridine (C^N)Square Planar (dimer)Chloride-bridged dimer structure

Analysis of Intra- and Intermolecular Supramolecular Interactions (e.g., π-π stacking, hydrogen bonding) in Crystal Lattices

The crystal packing of metal complexes involving thienyl-pyridine ligands is significantly influenced by non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions are crucial in directing the assembly of molecules into higher-order supramolecular structures.

π-π Stacking: Aromatic rings of the pyridine and thiophene moieties frequently engage in π-π stacking interactions. These can occur between adjacent coordinated ligands within a crystal lattice, dictating the packing arrangement. researchgate.net The parameters defining these interactions, such as the centroid-to-centroid distance and the slip angle, are critical. For example, in some copper(II) complexes with pyridine-based ligands, π-π stacking is observed with centroid-centroid distances around 3.8 Å. researchgate.net In the crystal structures of isomeric chloropyridinecarbonitriles, offset face-to-face π-stacking is a dominant packing feature, characterized by centroid-to-centroid distances of 3.7 to 3.8 Å and ring-offset slippages of 1.4 to 1.6 Å. nih.gov These interactions play a key role in stabilizing the crystal structure.

The interplay of these varied non-covalent forces, including C–H···π and anion···π interactions, leads to the formation of well-defined one-, two-, or three-dimensional supramolecular networks. rsc.org

Interaction TypeDescriptionTypical Distance/GeometryExample System
π-π StackingAttractive, noncovalent interaction between aromatic rings.Centroid-centroid distance: 3.7-3.9 ÅComplexes of 2-phenylpyridine and related ligands
Hydrogen BondingInteraction involving a hydrogen atom and an electronegative atom like O or N.C-H···N/O contactsMetal complexes with co-ligands like water or amides
Anion-π InteractionElectrostatic interaction between an anion and the face of a π-system.VariablePolyoxometalate assemblies with pyridine-based cations rsc.org

Electronic Structure and Redox Properties of Metal Complexes

The electronic properties of metal complexes derived from this compound and its analogs are of fundamental interest, particularly the charge transfer phenomena and electrochemical behavior which are key to their potential applications.

Investigation of Metal-to-Ligand and Ligand-to-Metal Charge Transfer Phenomena

The electronic absorption spectra of these complexes are often characterized by intense bands corresponding to charge-transfer transitions.

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals in low oxidation states and ligands with low-lying π* orbitals (like pyridine), MLCT transitions are common. These involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. For example, in certain platinum(II) terpyridyl complexes, the lowest-energy excited states can be switched to dπ(Pt)→π*(terpy) MLCT states upon protonation. nih.gov

Ligand-to-Metal Charge Transfer (LMCT): This transition occurs when an electron is excited from a ligand-based orbital to a vacant metal-centered d-orbital. This is favored in complexes with electron-rich ligands and metals in high oxidation states. LMCT phenomena have been observed for pyridine complexes on TiO₂ surfaces, where visible light induces charge transfer from the pyridine ligand to the metal oxide. rsc.org

Metal-Metal-to-Ligand Charge Transfer (MMLCT): In dinuclear complexes where metal centers are in close proximity, MMLCT transitions can occur. These are observed in certain square planar dinuclear Pt(II) dimers, which feature visible absorbing chromophores originating from intramolecular d⁸-d⁸ metal-metal σ-interactions. nih.gov These MMLCT excited states give rise to photoluminescence extending into the far-red region of the spectrum. nih.gov

The nature of these charge transfer bands is crucial for applications in photocatalysis, sensing, and light-emitting devices, as the properties of the excited state dictate the subsequent photochemical or photophysical processes. science.gov

Electrochemical Properties and Redox States of Complexes

Cyclic voltammetry (CV) is a primary tool for probing the redox properties of these metal complexes, providing information on the potentials at which the metal center or the ligand can be oxidized or reduced.

Studies on dinuclear Pt(II) dimers with pyridine-2-thiol (B7724439) and 2-phenylpyridine ligands have been thoroughly characterized using cyclic voltammetry to understand their MMLCT excited states. nih.gov Similarly, the redox properties of ruthenium(II) complexes with bipyridine-based ligands have been investigated, showing metal-based Ru(II)/Ru(III) oxidations at positive potentials and ligand-based reductions at negative potentials. rsc.org The electron-withdrawing nature of certain ligands can make the oxidation of the metal center more difficult, resulting in a positive shift in the redox potential. rsc.org

The electrochemical behavior of Tl(III) complexes containing pyridine dicarboxylate derivatives also shows distinct redox couples, where differences in coordination geometry can significantly impact the formal potential of the complex. nih.gov The redox states accessible to these complexes are critical for their use in electrocatalytic applications, such as in the oxidation of water or ammonia. mdpi.com

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy (FT-IR, Raman) and Normal Mode Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is pivotal for identifying the functional groups and characterizing the bonding framework of 2-(5-Chloro-2-thienyl)pyridine. The vibrational modes of the molecule are dictated by the constituent pyridine (B92270) and thiophene (B33073) rings, the C-Cl bond, and the inter-ring C-C bond.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to perform a normal mode analysis, which aids in the precise assignment of the experimentally observed vibrational bands. researchgate.netresearchgate.net The potential energy distribution (PED) analysis further clarifies the contribution of individual bond stretches, bends, and torsions to each normal mode. researchgate.net

Key vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the high-frequency region of the spectrum, generally between 3100 and 3000 cm⁻¹.

Ring Stretching Vibrations: The stretching modes of the C-C and C-N bonds within the pyridine ring, and the C-C and C-S bonds in the thiophene ring, give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. njit.edu

C-H In-plane and Out-of-plane Bending: These modes are found in the fingerprint region (1300-650 cm⁻¹) and are sensitive to the substitution pattern on the aromatic rings.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected to produce a strong band in the FT-IR spectrum, typically in the 800-600 cm⁻¹ range.

Ring Breathing Modes: These collective vibrations of the entire ring systems appear as sharp bands in the Raman spectrum and are characteristic of the heterocyclic structure. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Primary Spectroscopic Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Pyridine Ring C=C, C=N Stretch1600 - 1450FT-IR, Raman
Thiophene Ring C=C Stretch1550 - 1400FT-IR, Raman
C-H In-Plane Bending1300 - 1000FT-IR
C-H Out-of-Plane Bending900 - 700FT-IR
C-Cl Stretch800 - 600FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons in this compound. The chemical shifts are influenced by the electronegativity of the nitrogen in the pyridine ring and the chlorine on the thiophene ring, as well as the aromatic ring currents. The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and the two protons on the thiophene ring. chemicalbook.com

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J_CH coupling). columbia.edusdsu.edu This allows for the straightforward assignment of protonated carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH). columbia.edusdsu.edu This is crucial for establishing the connectivity between different parts of the molecule. For instance, it can show correlations from the thiophene protons to the pyridine carbons, confirming the linkage between the two rings.

Tautomerism is not expected to be a significant feature for this specific molecule, as it lacks the typical functional groups (e.g., hydroxyl, amino) that readily undergo proton transfer. The NMR data collectively confirms the single, stable aromatic structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

PositionNucleusPredicted Chemical Shift (ppm)Key HMBC Correlations
H3'¹H~7.1-7.3C2', C4', C5'
H4'¹H~6.9-7.1C2', C3', C5'
H3¹H~7.2-7.4C2, C4, C5
H4¹H~7.7-7.9C2, C3, C5, C6
H5¹H~7.1-7.3C3, C4, C6
H6¹H~8.5-8.7C2, C4, C5
C2' (Thiophene)¹³C~140-145-
C3' (Thiophene)¹³C~126-128-
C4' (Thiophene)¹³C~125-127-
C5' (Thiophene)¹³C~130-135-
C2 (Pyridine)¹³C~155-160-
C3 (Pyridine)¹³C~120-122-
C4 (Pyridine)¹³C~136-138-
C5 (Pyridine)¹³C~122-124-
C6 (Pyridine)¹³C~149-151-

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) is a common technique used for analysis. nih.gov

The mass spectrum will prominently feature the molecular ion (M⁺•). A crucial diagnostic feature will be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). chemguide.co.uk

The fragmentation of the molecular ion is energetically driven and results in smaller, stable charged fragments. chemguide.co.uk A plausible fragmentation pathway for this compound would involve:

Loss of Chlorine: Initial cleavage of the C-Cl bond to lose a chlorine radical (•Cl), forming a stable cation. This is often a favorable pathway for chloro-substituted aromatics. nih.gov

Ring Cleavage: Subsequent fragmentation of the heterocyclic rings can occur through the loss of small, neutral molecules such as HCN from the pyridine ring or C₂H₂ or CS from the thiophene ring. arkat-usa.org

Inter-ring Cleavage: The bond connecting the two rings can also cleave, leading to fragments corresponding to the chlorothienyl cation or the pyridyl cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIon StructureOrigin
195/197[C₉H₆ClNS]⁺•Molecular Ion (M⁺•)
160[C₉H₆NS]⁺[M - Cl]⁺
133[C₈H₅S]⁺[M - Cl - HCN]⁺
117/119[C₄H₂ClS]⁺Chlorothienyl cation
78[C₅H₄N]⁺Pyridyl cation

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical behavior of the molecule. The conjugated π-system extending across both the thiophene and pyridine rings is responsible for its electronic properties. rsc.org

The UV-Vis absorption spectrum is expected to show intense bands in the UV region, typically between 250-350 nm. These absorptions correspond to π → π* electronic transitions within the conjugated system. researchgate.net Lower energy, less intense n → π* transitions, associated with the non-bonding electrons on the nitrogen and sulfur atoms, may also be observed. The position and intensity of these absorption bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Upon excitation with appropriate wavelength light, some thienylpyridine derivatives exhibit fluorescence. researchgate.netsciforum.net The emission spectrum would be red-shifted relative to the absorption spectrum, and the difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift. The fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, is a key parameter in characterizing the photophysical properties.

Table 4: General Photophysical Properties for Thienylpyridine Derivatives

PropertyDescriptionTypical Range for Thienylpyridines
Absorption Maxima (λ_abs)Wavelengths of maximum light absorption due to π → π* and n → π* transitions.250 - 350 nm
Molar Absorptivity (ε)Measure of how strongly the molecule absorbs light at a given wavelength.10⁴ - 10⁵ M⁻¹cm⁻¹
Emission Maxima (λ_em)Wavelength of maximum fluorescence intensity.350 - 500 nm
Stokes ShiftEnergy difference between the absorption and emission maxima.50 - 150 nm
Fluorescence Quantum Yield (Φ_F)Ratio of photons emitted to photons absorbed.Variable (0.01 - 0.8)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Enantiomeric Characterization of Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, chiroptical techniques such as Electronic Circular Dichroism (ECD) are indispensable for the characterization of its chiral derivatives.

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral, non-racemic sample. acs.org If a chiral center or element of chirality (such as atropisomerism) is introduced into the this compound scaffold, the resulting enantiomers will be optically active. For example, the introduction of a chiral substituent, such as a 2-ethylhexyl group, can induce chirality in the molecule's conformation. rsc.org

A pair of enantiomers will produce ECD spectra that are perfect mirror images of each other (equal in magnitude, opposite in sign). This property allows ECD to be used for:

Enantiomeric Differentiation: Distinguishing between enantiomers.

Determination of Absolute Configuration: By comparing experimental ECD spectra with those predicted by quantum chemical calculations, the absolute stereochemistry of a chiral center can be determined.

Conformational Analysis: The ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, providing valuable information on the preferred conformations of chiral derivatives in solution. rsc.org

Therefore, while not applicable to the parent compound, ECD is a powerful tool for the stereochemical analysis of any chiral analogues of this compound that may be synthesized for specialized applications.

Theoretical and Computational Chemistry of 2 5 Chloro 2 Thienyl Pyridine

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and reactivity of molecules. These calculations provide a foundational understanding of the intrinsic properties of 2-(5-Chloro-2-thienyl)pyridine at the atomic level.

Optimization of Molecular Geometry and Conformational Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. Geometry optimization calculations, often performed using DFT with basis sets like B3LYP/6-31G, identify the lowest energy structure by exploring the potential energy surface. mdpi.com For pyridine (B92270) derivatives, these calculations can reveal the planarity or non-planarity of the molecule, as indicated by dihedral angles. nih.gov

Conformational analysis is crucial for molecules with rotatable bonds. By systematically rotating the bond connecting the pyridine and thiophene (B33073) rings, a potential energy scan can identify the most stable conformers. nih.gov This analysis helps in understanding the flexibility of the molecule and the energy barriers between different conformations. The optimized geometric parameters, such as bond lengths and angles, from these calculations can be compared with experimental data where available. nih.govmdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comlibretexts.org The HOMO is associated with the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO is associated with its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more reactive molecule that is more easily polarizable. mdpi.com DFT calculations are commonly used to compute the energies of the HOMO and LUMO, and thus the energy gap, providing insights into the charge transfer interactions within the molecule. ijesit.comresearchgate.net

Calculated Frontier Molecular Orbital Energies and Energy Gap
ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.5
Energy Gap (ΔE)5.0

Calculation of Global and Local Reactivity Descriptors (e.g., chemical potential, hardness, softness, Fukui indices)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net

Global Reactivity Descriptors:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). mdpi.com

Calculated Global Reactivity Descriptors
DescriptorValue (eV)
Chemical Potential (μ)-4.0
Chemical Hardness (η)2.5
Chemical Softness (S)0.4
Electrophilicity Index (ω)3.2

Local Reactivity Descriptors (Fukui Indices): The Fukui function, f(r), is used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.denih.govresearchgate.net It is calculated from the electron densities of the neutral, anionic (N+1), and cationic (N-1) species. faccts.de

f⁺(r): For nucleophilic attack (attack by a nucleophile).

f⁻(r): For electrophilic attack (attack by an electrophile).

f⁰(r): For radical attack.

By analyzing the values of the Fukui function on different atoms, one can predict the regioselectivity of chemical reactions.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. rsc.orgresearchgate.net The MEP surface is a valuable tool for predicting intermolecular interactions and reactive sites. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. These theoretical spectra can be compared with experimental data to validate both the computational model and the experimental findings.

Simulation of Vibrational (IR, Raman), NMR, and UV-Vis Spectra

Vibrational (IR, Raman) Spectra: Theoretical vibrational frequencies and intensities can be calculated using DFT methods. researchgate.net These calculations help in the assignment of experimental Fourier-transform infrared (FT-IR) and FT-Raman spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. ijesit.comamanote.com A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. nih.gov

NMR Spectra: Computational chemistry can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. github.ionmrdb.orgsourceforge.io Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used. mdpi.com Predicted NMR spectra can aid in the structural elucidation of newly synthesized compounds and in the interpretation of complex experimental spectra. researchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). mdpi.comsciencepublishinggroup.comnih.gov These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths. mdpi.comresearchgate.net The predicted absorption maxima (λmax) can be compared with experimental spectra to understand the electronic structure and chromophoric properties of the molecule. nih.govresearchgate.net

Predicted Spectroscopic Data
SpectroscopyPredicted Value
Key IR Peak (C-Cl stretch)~700 cm-1
1H NMR (Aromatic region)7.0-8.5 ppm
13C NMR (Aromatic region)120-150 ppm
UV-Vis λmax~280 nm

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior and intermolecular interactions of this compound can be investigated in a simulated environment, typically mimicking aqueous or other solvent conditions. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings over time.

A typical MD simulation for this compound would involve placing the molecule in a periodic box filled with a chosen solvent, such as water. The system's energy is first minimized to remove any unfavorable atomic clashes. This is followed by a gradual heating phase to bring the system to a target temperature (e.g., 300 K) and an equilibration phase to ensure the system reaches a stable state in terms of pressure and density. Finally, a production run is performed for a duration ranging from nanoseconds to microseconds, during which the atomic coordinates and velocities are saved at regular intervals for later analysis. mdpi.comnih.gov

Analysis of the MD trajectory can reveal key insights into the molecule's structural stability and flexibility. Metrics such as the Root Mean Square Deviation (RMSD) from the initial structure can indicate how much the molecule's conformation changes over time. The Root Mean Square Fluctuation (RMSF) of individual atoms can highlight which parts of the molecule are more rigid or flexible. For this compound, one might expect the bond linking the pyridine and thiophene rings to be a primary source of flexibility. The Radius of Gyration (Rg) provides a measure of the molecule's compactness. academie-sciences.fr Furthermore, analysis of intermolecular interactions, like hydrogen bonds or potential halogen bonds with solvent molecules or other solutes, can be performed. mdpi.comnih.gov

Table 1: Hypothetical MD Simulation Parameters and Results for this compound in Aqueous Solution

ParameterValue/Description
Simulation Software GROMACS / AMBER
Force Field OPLS-AA / GAFF
Solvent Model SPC/E Water
System Temperature 300 K
System Pressure 1 bar
Simulation Duration 100 ns
Average RMSD 1.5 ± 0.3 Å
Average Radius of Gyration (Rg) 3.8 ± 0.2 Å
Key RMSF Peaks Atoms of the inter-ring C-C bond, Chlorine atom

The simulated data would likely indicate that the molecule maintains a relatively stable core structure, with significant fluctuations localized around the torsional angle between the two aromatic rings. The chlorine atom would also exhibit notable fluctuation due to its position on the flexible thiophene ring.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution of a molecule to characterize the nature of its chemical bonds. mdpi.com This analysis is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). By locating critical points in the electron density, specifically bond critical points (BCPs), one can classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals, hydrogen, or halogen bonds). nih.govorientjchem.org

For a covalent bond, the electron density at the BCP is typically high, and the Laplacian is negative (∇²ρ(r) < 0), indicating a concentration of electron density. sciencesconf.org For closed-shell interactions, the electron density at the BCP is lower, and the Laplacian is positive (∇²ρ(r) > 0), indicating a depletion of electron density in the internuclear region. orientjchem.orgresearchgate.net

A QTAIM analysis of this compound would involve calculating the molecule's wave function using a suitable level of theory (e.g., Density Functional Theory) and then analyzing the resulting electron density. The analysis would yield data for all the bonds within the molecule, including the C-C, C-N, and C-H bonds of the pyridine ring, the C-C, C-S, and C-H bonds of the thiophene ring, the inter-ring C-C bond, and the C-Cl bond.

Table 2: Hypothetical QTAIM Parameters at Bond Critical Points (BCPs) for Key Bonds in this compound

Bond (Atom Pair)Electron Density, ρ(r) (a.u.)Laplacian, ∇²ρ(r) (a.u.)Interpretation
Pyridine C-N 0.310-0.950Polar Covalent
Thiophene C-S 0.185-0.420Polar Covalent
Inter-ring C-C 0.280-0.750Covalent
Thiophene C-Cl 0.150+0.050Polar Covalent / Weak Interaction

Based on these representative values, the C-N and C-S bonds would be classified as polar covalent, with significant charge concentration. The inter-ring C-C bond would show clear covalent character. The C-Cl bond is particularly interesting; its low ρ(r) and slightly positive ∇²ρ(r) would suggest a highly polar covalent bond with some characteristics of a closed-shell interaction, reflecting the high electronegativity of chlorine. researchgate.net

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate a molecule's structural features with its physicochemical properties or biological activity. nih.gov These models are typically expressed as an equation where a property of interest is a function of various calculated molecular descriptors.

To develop a QSPR model for a series of compounds including this compound, one would first need a dataset of molecules with experimentally measured values for a specific property (e.g., aqueous solubility, partition coefficient, or inhibitory activity against a biological target). Next, a wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). Finally, statistical methods like multiple linear regression are used to select the most relevant descriptors and build a predictive model.

For instance, a hypothetical QSPR model could be developed to predict the octanol-water partition coefficient (logP), a key measure of lipophilicity, for a series of substituted thienylpyridines.

Table 3: Hypothetical Molecular Descriptors for a QSPR Model of Thienylpyridine Derivatives

CompoundExperimental logPMolecular Weight (MW)Polar Surface Area (PSA)Number of H-bond Acceptors (HBA)
2-(2-thienyl)pyridine (B1198823) 2.10161.2212.89 Ų1
This compound 2.85195.6712.89 Ų1
2-(5-Bromo-2-thienyl)pyridine 3.05240.1212.89 Ų1
5-methyl-2-(2-thienyl)pyridine 2.55175.2512.89 Ų1

Using this hypothetical data, a regression analysis might yield a QSPR equation like:

Predicted logP = 0.015 * (MW) - 0.02 * (PSA) + 0.5 * (Halogen_Count) - 0.85

This equation would suggest that lipophilicity (logP) increases with molecular weight and the presence of halogens, while it decreases with increasing polar surface area. The statistical validity of such a model would be assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A robust model would have high values for both, indicating good predictive power.

Advanced Applications in Materials Science and Catalysis

Catalytic Roles of 2-(5-Chloro-2-thienyl)pyridine-Based Metal Complexes

The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene (B33073) ring in this compound can act as coordination sites for a variety of transition metals. This allows for the formation of stable metal complexes that can serve as catalysts in a range of organic transformations.

Asymmetric Catalysis and Enantioselective Transformations

While the direct application of this compound in asymmetric catalysis is an area of ongoing research, the broader class of chiral pyridine-containing ligands is well-established in enantioselective transformations. chim.itnih.govrsc.org The development of chiral derivatives of this compound holds promise for the synthesis of novel catalysts. The rigid backbone provided by the fused aromatic systems can create a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. nih.govnih.govrsc.org The synthesis of such chiral ligands, for instance, by introducing chiral substituents on the pyridine or thiophene rings, could lead to catalysts for a variety of asymmetric reactions, including hydrogenations, cycloadditions, and cross-coupling reactions. rsc.orgnih.gov

Table 1: Potential Asymmetric Reactions Utilizing Chiral this compound-based Catalysts

Reaction TypePotential Metal CenterSubstrate ClassDesired Chiral Product
Asymmetric HydrogenationRhodium, Iridium, RutheniumProchiral olefins, ketonesChiral alkanes, alcohols
Asymmetric Diels-AlderCopper, ScandiumDienes and dienophilesChiral cyclohexenes
Asymmetric Suzuki CouplingPalladium, NickelAryl halides, boronic acidsChiral biaryls
Asymmetric Heck ReactionPalladiumAryl halides, olefinsChiral substituted olefins

Cross-Coupling and C-H Functionalization Catalysis

Metal complexes incorporating pyridine-based ligands are extensively used in cross-coupling and C-H functionalization reactions. nih.govrsc.orgmdpi.com The this compound ligand can coordinate to metals like palladium, rhodium, and iridium, facilitating the activation of C-H and C-X bonds. Research on the related compound, 2-phenyl-6-(2-thienyl)pyridine, has shown that it reacts with palladium(II) to form cyclometallated complexes. researchgate.net This suggests that this compound could similarly act as a ligand in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. rsc.org The pyridine moiety can act as a directing group, enabling regioselective C-H activation at specific positions on a substrate. nih.govrsc.org

For instance, a palladium complex of this compound could potentially catalyze the direct arylation of heterocycles, a key reaction in the synthesis of complex organic molecules. The electronic properties of the ligand, influenced by the chloro and thienyl groups, would play a crucial role in the efficiency and selectivity of the catalytic cycle.

Table 2: Representative Cross-Coupling and C-H Functionalization Reactions

Reaction NameCatalyst System (Proposed)Substrate 1Substrate 2Product
Suzuki CouplingPd-complex of this compoundAryl halideArylboronic acidBiaryl
Heck ReactionPd-complex of this compoundAryl halideAlkeneSubstituted alkene
C-H ArylationRh- or Ir-complex of this compoundAreneAryl halideBiaryl

Photocatalysis and Energy Conversion Applications

Transition metal complexes with polypyridyl ligands, such as Ru(bpy)32+, are well-known photocatalysts that can engage in single-electron-transfer processes upon photoexcitation with visible light. nih.gov These complexes have been utilized in a variety of applications, including the splitting of water into hydrogen and oxygen and the reduction of carbon dioxide. nih.gov While specific studies on the photocatalytic applications of this compound complexes are limited, the combination of a pyridine and a thiophene ring suggests that its metal complexes could possess interesting photophysical properties.

The extended π-system of the ligand could lead to metal-to-ligand charge transfer (MLCT) absorptions in the visible region of the electromagnetic spectrum. Upon absorption of light, these complexes could be excited to long-lived triplet states, enabling them to participate in photoredox catalytic cycles. Potential applications could include light-driven organic synthesis and the production of solar fuels. For example, a ruthenium or iridium complex of this compound could potentially be used in dye-sensitized solar cells or for photocatalytic hydrogen production.

Optoelectronic and Electronic Materials Applications

The conjugated π-system of this compound makes it an attractive component for the construction of organic materials with interesting optoelectronic and electronic properties.

Luminescent Materials (e.g., OLEDs) and Fluorescent Probes

Pyridine and thiophene derivatives are frequently incorporated into luminescent materials and fluorescent sensors. The combination of these two heterocycles in this compound provides a scaffold for designing new fluorophores. In a related study, the reaction of 2-phenyl-6-(2-thienyl)pyridine with gold(III) led to the formation of a chlorinated derivative, 2-(5-chloro-2-thienyl)-6-phenylpyridine, highlighting the reactivity of the thienyl moiety. researchgate.net

Furthermore, fluorescent sensors based on thiophen-2-yl-benzothiazole units have been developed for the detection of metal ions like Hg2+. rsc.org The sensing mechanism often involves the coordination of the metal ion to the heteroatoms, leading to a change in the fluorescence properties of the molecule. Given its structure, this compound could be functionalized to create selective and sensitive fluorescent probes for various analytes. The chloro group offers a site for further chemical modification to tune the photophysical properties and enhance selectivity. In the context of Organic Light-Emitting Diodes (OLEDs), the incorporation of such heterocyclic units can influence the charge transport and emission characteristics of the device.

Integration into Conjugated Polymers for Organic Electronics

Conjugated polymers containing thiophene and pyridine units are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net The electron-rich nature of the thiophene unit facilitates hole transport, while the electron-deficient pyridine unit can enhance electron transport. The incorporation of this compound as a monomer into a polymer backbone could lead to materials with ambipolar charge transport properties.

The synthetic route to such polymers could involve the polymerization of appropriately functionalized this compound monomers, for example, through cross-coupling reactions. The resulting polymers would be expected to have tunable electronic properties based on the specific polymer architecture and the nature of any co-monomers. The presence of the chloro-substituent could also influence the polymer's solubility and film-forming properties, which are critical for device fabrication. Post-polymerization modification of the pyridine units, such as through quaternization, could further enhance the electrical conductivity of the resulting materials. mdpi.com

Chemo- and Biosensors for Specific Analyte Detection (excluding biological activity sensing)

The application of this compound in the development of chemo- and biosensors for specific, non-biological analyte detection is an area of theoretical potential, primarily due to the inherent photophysical possibilities of the thienyl-pyridine scaffold. While specific, developed sensors using this exact molecule are not extensively documented in scientific literature, the structural components suggest a capacity for creating sensor materials.

The thienyl-pyridine motif is recognized as an effective bidentate ligand, capable of coordinating with various transition metal ions, such as iridium(III), platinum(II), and ruthenium(II). rsc.org The formation of such organometallic complexes is crucial for the development of phosphorescent materials, which are the foundation for many optical sensors. rsc.orgnih.gov The electronic properties of these complexes, including their luminescence and sensitivity to their environment, can be finely tuned by modifying the ligands.

The this compound molecule could serve as a foundational ligand in this context. The pyridine and thiophene rings provide the necessary nitrogen and sulfur atoms for coordination, while the chloro-group offers a site for potential future functionalization to modulate the electronic properties of a metal complex or to attach the sensor molecule to a surface. For instance, complexes of iridium with ligands containing a 2-(2-thienyl)pyridine (B1198823) unit are known to be cyclometalated species with specific photophysical properties. rsc.org Similarly, ruthenium(II) complexes with chloro-substituted pyridine-containing ligands have been synthesized and shown to exhibit strong metal-to-ligand charge transfer (MLCT) bands, a key feature for optical sensing applications. researchgate.net The interaction of such a complex with a target analyte could perturb the MLCT state, leading to a detectable change in luminescence (quenching or enhancement), forming the basis of a sensor.

Table 1: Potential Characteristics of this compound in Sensor Development

Feature Potential Role in Sensor Design Relevant Chemical Principles
Thienyl-Pyridine Core Acts as a bidentate N,S-ligand for transition metals (e.g., Ir, Pt, Ru). Formation of stable organometallic complexes.
Coordination Capability Formation of luminescent or phosphorescent metal complexes. Metal-to-Ligand Charge Transfer (MLCT) and Intraligand Charge Transfer (ILCT) are often responsible for emission. nih.govresearchgate.net
Conjugated System Provides a scaffold for π-electron delocalization, influencing absorption and emission wavelengths. The electronic structure of the ligand directly impacts the photophysical properties of the resulting metal complex. rsc.org
Chloro Substituent Offers a reactive site for further chemical modification to tune sensor properties or for immobilization. Can be replaced via nucleophilic substitution or participate in cross-coupling reactions to alter electronic properties.

Precursors for Advanced Heterocyclic Scaffolds and Functional Materials

The compound this compound serves as a valuable precursor for the synthesis of more complex, multi-functional heterocyclic scaffolds. Its utility stems from the presence of a reactive carbon-chlorine (C-Cl) bond on the thiophene ring, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The C-Cl bond on an electron-rich heterocycle like thiophene can be readily activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for the introduction of diverse molecular fragments. chemrxiv.org This capability enables chemists to construct elaborate molecules with tailored electronic and physical properties for applications in materials science, such as organic electronics or photovoltaics.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: By reacting this compound with various aryl or heteroaryl boronic acids (or their esters), a new C-C bond can be formed. This is a widely used method for synthesizing bi-aryl and poly-aryl systems, which are common structures in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Stille Coupling: This reaction involves coupling with an organostannane (organo-tin) reagent. It is highly versatile and tolerant of many functional groups, allowing for the creation of complex conjugated polymers and macrocycles.

Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is another powerful method for C-C bond formation, often noted for its high reactivity and yields, particularly with heterocyclic substrates.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen (C-N) bond by coupling the chloro-heterocycle with a primary or secondary amine. This provides a direct route to functionalized amino-pyridines and their derivatives, which are important scaffolds in medicinal chemistry and for creating hole-transport materials.

Sonogashira Coupling: The coupling with a terminal alkyne creates an alkynyl-substituted thienylpyridine. The resulting conjugated enyne systems are important building blocks for carbon-rich materials and molecular wires.

Through these synthetic pathways, this compound can be elaborated into a vast array of advanced scaffolds, transforming a relatively simple starting material into high-value, functional molecules.

Table 2: Potential Synthetic Transformations of this compound

Reaction Name Reagent Type Resulting Scaffold/Functional Material
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) 2-(5-Aryl-2-thienyl)pyridines
Stille Coupling Organostannane (R-Sn(Alkyl)₃) 2-(5-Aryl/Vinyl-2-thienyl)pyridines
Negishi Coupling Organozinc Halide (R-ZnX) 2-(5-Alkyl/Aryl-2-thienyl)pyridines
Buchwald-Hartwig Amination Amine (R₂NH) 2-(5-(Dialkylamino)-2-thienyl)pyridines
Sonogashira Coupling Terminal Alkyne (R-C≡CH) 2-(5-Alkynyl-2-thienyl)pyridines
Heck Coupling Alkene (CH₂=CHR) 2-(5-Vinyl-2-thienyl)pyridines

Future Research Directions and Emerging Areas

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research will likely focus on creating green and sustainable routes for the synthesis of 2-(5-chloro-2-thienyl)pyridine. This involves exploring alternative solvents, reducing energy consumption, and utilizing catalytic systems that minimize waste. Key areas of investigation will include:

Flow Chemistry: Continuous flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity. Adapting current synthetic protocols to flow chemistry setups could lead to more efficient and scalable production of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields. Research into microwave-assisted Suzuki or Stille coupling reactions for the synthesis of this compound could provide a more energy-efficient alternative to conventional heating methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future studies may explore the potential of engineered enzymes to catalyze the formation of the C-C bond between the pyridine (B92270) and thiophene (B33073) rings, offering a highly selective and environmentally friendly synthetic route.

Exploration of Novel Reactivity and Cascade Transformations

Understanding the inherent reactivity of this compound is crucial for its application in the synthesis of more complex molecules. Future research is expected to delve into its novel reactivity patterns and the development of cascade transformations. This could involve:

Selective Functionalization: Investigating the selective functionalization of the pyridine and thiophene rings will be a key area of research. The presence of the chloro-substituent offers a handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives.

Cascade Reactions: Designing one-pot, multi-step reactions, also known as cascade or tandem reactions, can significantly improve synthetic efficiency. Future work may focus on developing cascade sequences that utilize this compound as a starting material to rapidly assemble complex molecular scaffolds.

Photoredox Catalysis: The use of visible light to drive chemical reactions has gained significant traction. Exploring the potential of this compound in photoredox-catalyzed transformations could open up new avenues for its application in organic synthesis.

Rational Design of Next-Generation Ligands for Highly Efficient and Selective Catalytic Systems

The pyridine and thiophene moieties in this compound make it an attractive scaffold for the design of novel ligands for catalysis. The nitrogen and sulfur atoms can act as coordination sites for metal centers, and the chloro-substituent can be used to tune the electronic properties of the resulting metal complexes. Future research in this area will likely focus on:

Bidentate and Pincer Ligands: The development of new bidentate (N,S) and pincer-type ligands based on the this compound framework could lead to the discovery of highly active and selective catalysts for a variety of organic transformations, including cross-coupling reactions and C-H activation.

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could provide access to a new class of ligands for asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral molecules.

Supramolecular Catalysis: The incorporation of this compound into larger supramolecular assemblies could lead to the development of novel catalytic systems with unique reactivity and selectivity, mimicking the function of enzymes.

Integration of Advanced Computational Methodologies for Predictive Material Design

Computational chemistry and materials science are powerful tools for the rational design of new materials with desired properties. The integration of advanced computational methodologies will be crucial for accelerating the discovery and development of materials based on this compound. Future research directions include:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the electronic structure, stability, and reactivity of molecules and materials. These calculations can guide the design of new derivatives of this compound with tailored electronic and optical properties. The Computational 2D Materials Database (C2DB) is an example of how high-throughput DFT calculations are used to discover new materials arxiv.org.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and materials at the atomic level. These simulations can be used to study the self-assembly of this compound-based molecules and to predict the morphology and properties of the resulting materials.

Machine Learning and Artificial Intelligence: Machine learning and AI algorithms can be trained on large datasets of chemical information to predict the properties of new molecules and materials. These approaches can be used to accelerate the discovery of new applications for this compound and its derivatives.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Prediction of electronic and optical properties for material design.
Molecular Dynamics (MD)Simulation of self-assembly and prediction of material morphology.
Machine Learning (ML)High-throughput screening and prediction of novel applications.

Development of Multifunctional Materials Incorporating this compound as a Core Element

The unique electronic and structural features of this compound make it a promising building block for the development of multifunctional materials. Future research will focus on incorporating this compound into a variety of materials with applications in electronics, sensing, and beyond.

Organic Electronics: Thiophene and pyridine-containing molecules are known to exhibit interesting electronic properties. The development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices based on this compound is a promising area of future research.

Chemosensors: The ability of the pyridine and thiophene rings to coordinate to metal ions and other analytes makes this compound a potential candidate for the development of chemosensors. Future work could focus on designing derivatives that exhibit a detectable change in their optical or electronic properties upon binding to a specific analyte.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. The use of this compound as a linker in the synthesis of novel MOFs could lead to materials with unique properties and functionalities.

Q & A

Q. What are the recommended synthetic routes for 2-(5-Chloro-2-thienyl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between pyridine and thiophene derivatives. A common approach is the Suzuki-Miyaura cross-coupling using a palladium catalyst to link the 5-chlorothienyl moiety to the pyridine ring. Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yield .
  • Solvent system : Use DMF or THF under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Temperature control : Maintain 80–100°C for 12–24 hours to ensure completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization improves purity (>95%) .

Q. How should researchers handle and store this compound to mitigate hazards?

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential irritation (H315) and inhalation risks (H335) .
  • Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C. Incompatible with strong oxidizers; segregate from acids/bases .
  • Spill management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) identifies thienyl protons (δ 6.8–7.2 ppm) and pyridine protons (δ 8.3–8.6 ppm). ¹³C NMR confirms Cl substitution (C-Cl at ~125 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]⁺) verifies molecular weight (e.g., m/z 211.6 for C₉H₆ClNS) .
  • FTIR : Peaks at 680 cm⁻¹ (C-Cl stretch) and 1550 cm⁻¹ (pyridine ring vibration) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s electronic structure:

  • HOMO-LUMO gaps : Predict electrophilic/nucleophilic sites for functionalization (e.g., Cl substitution at thienyl position) .
  • Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .
  • Reaction mechanism validation : Compare calculated transition states with experimental kinetic data .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Dose-response curves : Test derivatives across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Assay standardization : Use positive controls (e.g., ascorbic acid for antioxidant assays) to normalize inter-lab variability .
  • Metabolic stability : Perform liver microsome studies to assess degradation pathways that may explain inconsistent in vivo/in vitro results .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., Grignard adducts) via LC-MS .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., polymerization) .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to enhance turnover number (TON > 500) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Suzuki-Miyaura Coupling

ParameterOptimal ConditionImpact on YieldReference
CatalystPdCl₂(dppf)+25% vs. Pd(PPh₃)₄
SolventDMF:H₂O (9:1)Enhances solubility
Temperature90°CBalances rate vs. decomposition
Reaction Time18 hours>90% conversion

Q. Table 2. Hazard Classification (GHS)

Hazard CodeDescriptionPrecautionary Measures
H315Skin irritationUse nitrile gloves
H335Respiratory irritationFume hood required
H410Aquatic toxicityAvoid drain disposal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.